2,2'-Butylidenebis(6-tert-butyl-p-cresol)
CAS No.: 4081-14-5
Cat. No.: VC2016654
Molecular Formula: C26H38O2
Molecular Weight: 382.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4081-14-5 |
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Molecular Formula | C26H38O2 |
Molecular Weight | 382.6 g/mol |
IUPAC Name | 2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)butyl]-4-methylphenol |
Standard InChI | InChI=1S/C26H38O2/c1-10-11-18(19-12-16(2)14-21(23(19)27)25(4,5)6)20-13-17(3)15-22(24(20)28)26(7,8)9/h12-15,18,27-28H,10-11H2,1-9H3 |
Standard InChI Key | WYIHUDNDPCJCJL-UHFFFAOYSA-N |
SMILES | CCCC(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O |
Canonical SMILES | CCCC(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O |
Introduction
Chemical Identity and Properties
2,2'-Butylidenebis(6-tert-butyl-p-cresol) is a hindered phenolic compound with powerful antioxidant capabilities. It is primarily characterized by the following identifiers and properties:
Property | Value |
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CAS Number | 4081-14-5 |
Molecular Formula | C26H38O2 |
Molecular Weight | 382.58 g/mol |
IUPAC Name | 2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenol)butyl]-4-methylphenol |
EC Number | 667-646-9 |
Alternate Names | 2,2'-Butylidene bis[6-dimethylethyl]-4-methylphenol; Phenol, 2,2'-butylidenebis[6-(1,1-dimethylethyl)-4-methyl- |
The compound's structure consists of two phenolic groups linked by a butylidene bridge, with tert-butyl groups at the 6-position and methyl groups at the 4-position of each phenolic ring. This specific arrangement contributes significantly to its antioxidant properties and thermal stability .
Synthesis and Preparation Methods
The primary synthesis route for 2,2'-Butylidenebis(6-tert-butyl-p-cresol) involves a condensation reaction between 2-tert-butyl-4-methylphenol and butyraldehyde. The detailed synthesis process typically follows this procedure:
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Reaction components:
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32.8 g of 4-methyl-6-tert-butylphenol
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72 g of 10% sulfuric acid aqueous solution
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0.3 g of sodium dodecyl benzene sulfonate
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9 g of n-butyraldehyde
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Reaction conditions:
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Temperature: 90°C
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Duration: 10 hours
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Environment: Under nitrogen protection
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Stirring: Continuous
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Post-reaction processing:
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Addition of 45 g ethyl acetate
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Separation of layers
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Filtration and cooling of the ethyl acetate layer to 0°C
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Drying of the filter cake in a vacuum oven (0.06 MPa) for 5 hours
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The reported yield using this method is approximately 91.7% with a product purity of 99.90% .
In industrial settings, the production involves larger-scale reactors with controlled temperature and pressure conditions, followed by purification through distillation or crystallization techniques to obtain the high-purity final product .
Mechanism of Action
2,2'-Butylidenebis(6-tert-butyl-p-cresol) functions primarily as an antioxidant through its ability to scavenge free radicals and interrupt oxidation chain reactions. Its mechanism of action involves:
Free Radical Scavenging
The compound donates hydrogen atoms from its phenolic hydroxyl groups to reactive free radicals, converting them into stable compounds and thereby terminating the free radical chain reaction. The resulting phenoxyl radical is stabilized by resonance across the aromatic ring and by the steric hindrance provided by the tert-butyl groups.
The general reaction can be represented as:
R- + ArOH → RH + ArO-
Where R- represents a free radical, ArOH represents the phenolic antioxidant, and ArO- represents the relatively stable phenoxyl radical.
Action Environment
The effectiveness of 2,2'-Butylidenebis(6-tert-butyl-p-cresol) as an antioxidant is influenced by several environmental factors:
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Temperature: Higher temperatures generally increase its antioxidant activity but may also accelerate its degradation over time
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pH: The compound performs optimally in neutral to slightly acidic environments
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Oxygen concentration: More effective in environments with moderate oxygen exposure
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Presence of other chemicals: May exhibit synergistic effects with other antioxidants
Applications in Industry and Research
2,2'-Butylidenebis(6-tert-butyl-p-cresol) has diverse applications across multiple industries due to its effective antioxidant properties.
Polymer Stabilization
The compound serves as a stabilizer in polymer chemistry, preventing oxidative degradation of polymers. Its effectiveness in this application stems from its ability to:
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Interrupt auto-oxidation chain reactions
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Neutralize free radicals generated during polymer processing
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Enhance the durability and lifespan of polymer products
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Maintain the physical properties of polymers under thermal and oxidative stress
Rubber and Plastic Industries
In the rubber and plastic industries, 2,2'-Butylidenebis(6-tert-butyl-p-cresol) is used to:
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Prevent cracking and brittleness during aging
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Maintain flexibility and elasticity of products
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Extend service life of rubber and plastic components
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Protect against degradation from UV exposure, heat, and oxidation
Other Industrial Applications
The compound finds additional applications in:
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Lubricant additives to prevent oil oxidation
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Fuel stabilizers
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Food packaging materials (where permitted)
Comparison with Similar Compounds
To better understand the unique properties of 2,2'-Butylidenebis(6-tert-butyl-p-cresol), it is valuable to compare it with structurally similar compounds.
Comparison with 2,2'-Methylenebis(6-tert-butyl-p-cresol)
2,2'-Methylenebis(6-tert-butyl-p-cresol) (CAS: 119-47-1) is structurally similar but contains a methylene bridge rather than a butylidene bridge.
Property | 2,2'-Butylidenebis(6-tert-butyl-p-cresol) | 2,2'-Methylenebis(6-tert-butyl-p-cresol) |
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Molecular Formula | C26H38O2 | C23H32O2 |
Molecular Weight | 382.58 g/mol | 340.5 g/mol |
Bridge Type | Butylidene (-CH(C3H7)-) | Methylene (-CH2-) |
Hazard Profile | Limited data available | Reproductive toxicity concerns (H360F/H361) |
Applications | Polymer stabilizer, antioxidant | Similar applications with additional toxicological concerns |
The methylene compound has been identified as a substance of concern for reproductive toxicity under European regulations .
Comparison with 2,2'-Thiobis(6-tert-butyl-p-cresol)
2,2'-Thiobis(6-tert-butyl-p-cresol) (CAS: 90-66-4) contains a sulfur bridge instead of a hydrocarbon bridge.
Property | 2,2'-Butylidenebis(6-tert-butyl-p-cresol) | 2,2'-Thiobis(6-tert-butyl-p-cresol) |
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Molecular Formula | C26H38O2 | C22H30O2S |
Molecular Weight | 382.58 g/mol | 358.54 g/mol |
Bridge Type | Butylidene (-CH(C3H7)-) | Thio (-S-) |
Melting Point | Not specified in sources | 166-168°C |
Boiling Point | Not specified in sources | 431.1°C at 760 mmHg |
Density | Not specified in sources | 1.11 g/cm³ |
Flash Point | Not specified in sources | 209.3°C |
The sulfur bridge in the thiobis compound provides different electronic properties that affect its antioxidant behavior and thermal stability .
Comparison with 2,6-Di-tert-butyl-p-cresol (BHT)
2,6-Di-tert-butyl-p-cresol (BHT, CAS: 128-37-0) is a simpler monomeric phenolic antioxidant:
Property | 2,2'-Butylidenebis(6-tert-butyl-p-cresol) | 2,6-Di-tert-butyl-p-cresol (BHT) |
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Molecular Formula | C26H38O2 | C15H24O |
Molecular Weight | 382.58 g/mol | 220.35 g/mol |
Structure | Dimeric (two linked phenolic rings) | Monomeric (single phenolic ring) |
Thermal Stability | Higher due to higher molecular weight | Lower |
Volatility | Lower | Higher |
Cost | Generally higher | Lower |
BHT is more widely used in food applications due to its regulatory status, while 2,2'-Butylidenebis(6-tert-butyl-p-cresol) tends to be preferred in high-temperature polymer applications due to its greater thermal stability .
Environmental Considerations
Environmental aspects to consider include:
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Low water solubility may limit bioavailability but could contribute to sediment accumulation
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Potential for bioaccumulation based on structural characteristics
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May cause long-lasting effects in aquatic environments (based on similar compounds)
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Proper disposal methods should be followed according to local regulations
Future Research Directions
Several promising areas for future research on 2,2'-Butylidenebis(6-tert-butyl-p-cresol) include:
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Comprehensive toxicological and ecotoxicological studies
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Development of more efficient synthesis methods with reduced environmental impact
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Exploration of synergistic effects with other antioxidants
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Investigation of potential applications in novel materials and composites
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Structure-activity relationship studies to optimize antioxidant effectiveness
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Development of analytical methods for detecting and quantifying the compound in various matrices
These research directions would contribute to a more complete understanding of the compound's properties, applications, and safety profile.
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